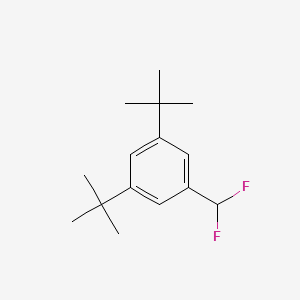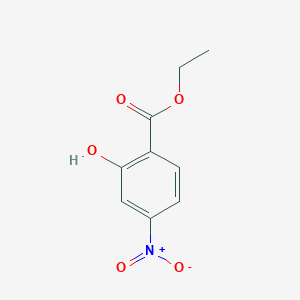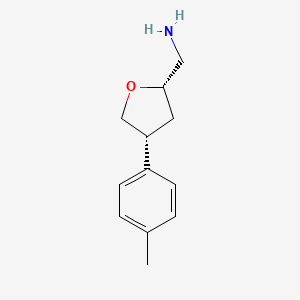
Rosuvastatin EP Impurity A
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Rosuvastatin EP Impurity A: , also known as S-Desmethyl-S-(2-hydroxy-2-methylpropyl) Rosuvastatin Sodium Salt, is an impurity of Rosuvastatin. Rosuvastatin is a selective and competitive inhibitor of HMG-CoA reductase, an enzyme involved in the synthesis of cholesterol. This impurity is often found in commercial preparations of Rosuvastatin and is monitored to ensure the purity and efficacy of the pharmaceutical product .
准备方法
Synthetic Routes and Reaction Conditions: The preparation of Rosuvastatin EP Impurity A involves several steps. One method includes the addition of a 5% lime acetate aqueous solution to an aqueous solution of a precursor compound under room temperature. The mixture is stirred for 30 minutes, followed by filtration and vacuum drying at 50°C to obtain the white solid impurity .
Industrial Production Methods: Industrial production methods for Rosuvastatin and its impurities typically involve total synthesis approaches or modifications of naturally occurring products. These processes often produce a range of organic substances, including impurities, which are controlled and monitored during manufacturing and storage .
化学反应分析
Types of Reactions: Rosuvastatin EP Impurity A undergoes various chemical reactions, including hydrolysis, oxidation, and photolytic degradation. These reactions can lead to the formation of different degradation products, such as lactones and epoxides .
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions can induce hydrolysis, leading to the formation of lactones.
Oxidation: Oxidative conditions can produce epoxide impurities, which have potential genotoxicity.
Photolytic Degradation: Exposure to light can cause photolytic degradation, resulting in various degradation products.
Major Products Formed: The major products formed from these reactions include hydroxy lactone impurities, dehydroxy lactone degradants, and epoxide impurities .
科学研究应用
Chemistry: Rosuvastatin EP Impurity A is used in analytical chemistry to develop and validate methods for the detection and quantification of impurities in pharmaceutical formulations. Techniques such as ultra-high-performance liquid chromatography (UHPLC) are employed to achieve chemo-selective analysis of Rosuvastatin and its impurities .
Biology and Medicine: In biological and medical research, this compound is studied to understand its potential effects on human health. This includes investigating its role in the stability and efficacy of Rosuvastatin as a cholesterol-lowering agent .
Industry: In the pharmaceutical industry, controlling and monitoring impurities like this compound is crucial for ensuring the quality and safety of Rosuvastatin products. This involves rigorous testing and validation of manufacturing processes .
作用机制
Rosuvastatin EP Impurity A, as an impurity of Rosuvastatin, does not have a direct mechanism of action. Rosuvastatin itself works by inhibiting HMG-CoA reductase, the rate-limiting enzyme in cholesterol synthesis. This inhibition reduces the production of mevalonic acid from HMG-CoA, leading to a decrease in cholesterol levels and an increase in the expression of LDL receptors on hepatocyte membranes .
相似化合物的比较
- Rosuvastatin EP Impurity B
- Rosuvastatin EP Impurity C
- Rosuvastatin EP Impurity D
Comparison: Rosuvastatin EP Impurity A is unique in its structure and formation compared to other impurities. While all these impurities are related to the degradation and synthesis of Rosuvastatin, each has distinct chemical properties and potential effects on the stability and efficacy of the pharmaceutical product .
Conclusion
This compound plays a significant role in the quality control of Rosuvastatin formulations. Understanding its preparation methods, chemical reactions, and scientific applications is essential for ensuring the safety and efficacy of Rosuvastatin as a cholesterol-lowering agent. Continuous research and monitoring are necessary to manage and mitigate the potential impacts of this impurity on human health.
属性
分子式 |
C25H33FN3NaO7S |
|---|---|
分子量 |
561.6 g/mol |
IUPAC 名称 |
sodium;(E,3R,5S)-7-[4-(4-fluorophenyl)-2-[(2-hydroxy-2-methylpropyl)sulfonyl-methylamino]-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxyhept-6-enoate |
InChI |
InChI=1S/C25H34FN3O7S.Na/c1-15(2)22-20(11-10-18(30)12-19(31)13-21(32)33)23(16-6-8-17(26)9-7-16)28-24(27-22)29(5)37(35,36)14-25(3,4)34;/h6-11,15,18-19,30-31,34H,12-14H2,1-5H3,(H,32,33);/q;+1/p-1/b11-10+;/t18-,19-;/m1./s1 |
InChI 键 |
SAJBJIWJMPHQAY-QKPRLWPNSA-M |
手性 SMILES |
CC(C)C1=NC(=NC(=C1/C=C/[C@H](C[C@H](CC(=O)[O-])O)O)C2=CC=C(C=C2)F)N(C)S(=O)(=O)CC(C)(C)O.[Na+] |
规范 SMILES |
CC(C)C1=NC(=NC(=C1C=CC(CC(CC(=O)[O-])O)O)C2=CC=C(C=C2)F)N(C)S(=O)(=O)CC(C)(C)O.[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


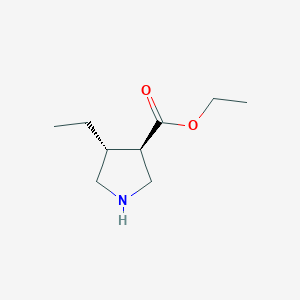
![(2-Methyloxazolo[5,4-b]pyridin-6-yl)boronic acid](/img/structure/B13349384.png)
![1-Methyl-1H-pyrazolo[3,4-c]pyridazine-3-carboxylic acid](/img/structure/B13349389.png)
![4,9-Bis(bis(2-chloroethyl)amino)-2,7-bis(2-ethylhexyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone](/img/structure/B13349392.png)
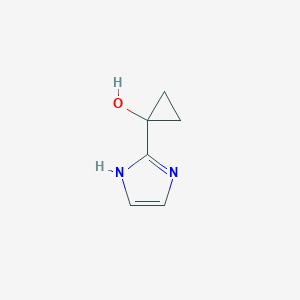
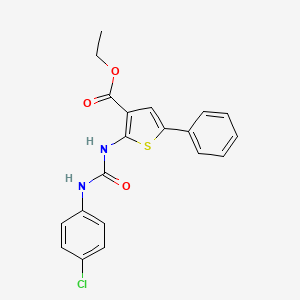
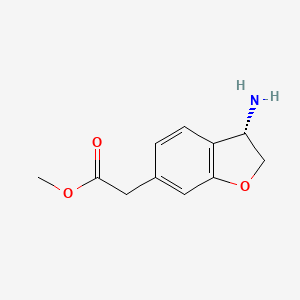
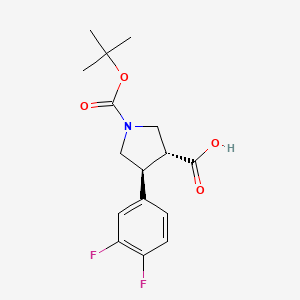
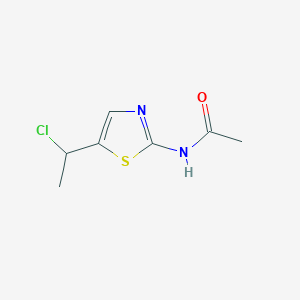
![6-((6-Methylpyridin-2-yl)ethynyl)-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13349445.png)
![2-[(5-{[(4-chlorophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(1-cyano-1,2-dimethylpropyl)acetamide](/img/structure/B13349449.png)
